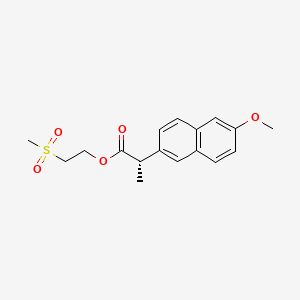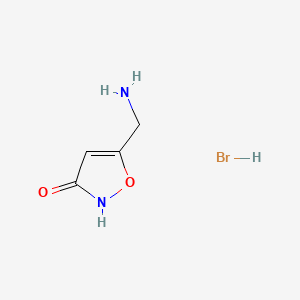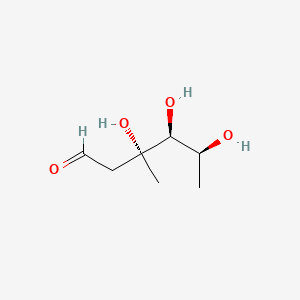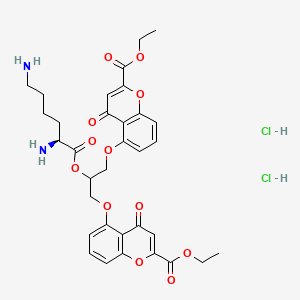
Naproxen etemesil
Übersicht
Beschreibung
Naproxen-Etemesil ist ein lipophiler, nicht-saurer, inaktiver Prodrug von Naproxen. Es wird nach der Absorption zu pharmakologisch aktivem Naproxen hydrolysiert. Naproxen ist ein bekanntes nicht-steroidales Antirheumatikum (NSAR), das zur Behandlung von Schmerzen, Menstruationsbeschwerden und entzündlichen Erkrankungen wie rheumatoider Arthritis, Gicht und Fieber eingesetzt wird .
Vorbereitungsmethoden
Naproxen-Etemesil wird durch eine Reihe von chemischen Reaktionen ausgehend von Naproxen synthetisiert. Der Syntheseweg umfasst die Veresterung von Naproxen mit Etemesilchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren für Naproxen-Etemesil beinhalten ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig die kontinuierliche Flusschemie und fortschrittliche Reinigungsverfahren eingesetzt werden .
Analyse Chemischer Reaktionen
Naproxen-Etemesil wird durch Hydrolyse zu Naproxen umgewandelt, der aktiven Form des Medikaments. Diese Hydrolysereaktion findet in Gegenwart von Wasser statt und wird von Enzymen im Körper katalysiert. Das Hauptprodukt, das aus dieser Reaktion entsteht, ist Naproxen .
Naproxen selbst kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Naproxen kann zu Naproxenchinon oxidiert werden.
Reduktion: Naproxen kann zu Dihydronaproxen reduziert werden.
Substitution: Naproxen kann Substitutionsreaktionen eingehen, um verschiedene Derivate wie Naproxenmethylester zu bilden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Aktivkohle .
Wissenschaftliche Forschungsanwendungen
Naproxen-Etemesil wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Hydrolyse von Ester-Prodrogen und die Kinetik der Wirkstofffreisetzung zu untersuchen.
Biologie: Es wird verwendet, um die Pharmakokinetik und den Metabolismus von Naproxen in biologischen Systemen zu untersuchen.
Medizin: Es wird wegen seines Potenzials untersucht, gastrointestinale Nebenwirkungen im Vergleich zu Naproxen aufgrund seiner nicht-sauren Natur zu reduzieren.
Industrie: Es wird bei der Entwicklung neuer Formulierungen und Arzneimittel-Abgabesysteme eingesetzt, um die Bioverfügbarkeit und therapeutische Wirksamkeit von Naproxen zu verbessern
Wirkmechanismus
Naproxen-Etemesil wird zu Naproxen hydrolysiert, das seine Wirkung durch Hemmung der Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2, entfaltet. Diese Hemmung reduziert die Produktion von Prostaglandinen, die Mediatoren der Entzündung, Schmerzen und Fieber sind. Die molekularen Zielstrukturen von Naproxen umfassen die COX-Enzyme, und die beteiligten Wege sind der Arachidonsäureweg und der Prostaglandinsyntheseweg .
Wissenschaftliche Forschungsanwendungen
Naproxen etemesil has been used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrolysis of ester prodrugs and the kinetics of drug release.
Biology: It is used to study the pharmacokinetics and metabolism of naproxen in biological systems.
Medicine: It is investigated for its potential to reduce gastrointestinal side effects compared to naproxen due to its non-acidic nature.
Industry: It is used in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of naproxen
Wirkmechanismus
Naproxen etemesil is hydrolyzed to naproxen, which exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The molecular targets of naproxen include the COX enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Naproxen-Etemesil ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es nicht-sauer ist und gastrointestinale Nebenwirkungen reduzieren kann. Ähnliche Verbindungen sind:
Ibuprofen: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften, aber mit einem höheren Risiko für gastrointestinale Nebenwirkungen.
Ketoprofen: Ein NSAR mit ähnlichen Einsatzgebieten, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Naproxen-Etemesil zeichnet sich durch sein verbessertes Sicherheitsprofil und das Potenzial für eine bessere Patientencompliance aus.
Eigenschaften
IUPAC Name |
2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-12(17(18)22-8-9-23(3,19)20)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h4-7,10-12H,8-9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUBSOKFSVXKS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191903 | |
| Record name | Naproxen etemesil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385800-16-8 | |
| Record name | Naproxen etemesil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385800168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen etemesil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naproxen etemesil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPROXEN ETEMESIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214269U36R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1676873.png)











